N-(2-chloro-4-nitrophenyl)-3-fluorobenzamide
Overview
Description
N-(2-chloro-4-nitrophenyl)-3-fluorobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a benzamide core substituted with a 2-chloro-4-nitrophenyl group and a fluorine atom at the 3-position of the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-nitrophenyl)-3-fluorobenzamide typically involves the following steps:
Nitration: The starting material, 2-chloronitrobenzene, is prepared by nitrating chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid.
Fluorination: The nitro group is then fluorinated using a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide.
Amidation: The final step involves the reaction of the fluorinated nitro compound with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(2-chloro-4-nitrophenyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, suitable solvents like ethanol or dimethylformamide.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: N-(2-amino-4-nitrophenyl)-3-fluorobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-fluorobenzoic acid and 2-chloro-4-nitroaniline.
Scientific Research Applications
N-(2-chloro-4-nitrophenyl)-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used as a probe to study the interactions of aromatic amides with biological macromolecules like proteins and nucleic acids.
Environmental Chemistry: The compound can be employed in studies related to the degradation and environmental impact of nitroaromatic compounds.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-3-fluorobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of the nitro and chloro groups can enhance its binding affinity and specificity towards the target molecules. The fluorine atom can also play a role in modulating the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
- N-(2-chloro-4-nitrophenyl)-benzamide
- N-(2-chloro-4-nitrophenyl)-4-fluorobenzamide
- N-(2-chloro-4-nitrophenyl)-3-chlorobenzamide
Comparison: N-(2-chloro-4-nitrophenyl)-3-fluorobenzamide is unique due to the specific positioning of the fluorine atom, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological profiles and physicochemical properties, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-3-fluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O3/c14-11-7-10(17(19)20)4-5-12(11)16-13(18)8-2-1-3-9(15)6-8/h1-7H,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITIDIZTGJXOOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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